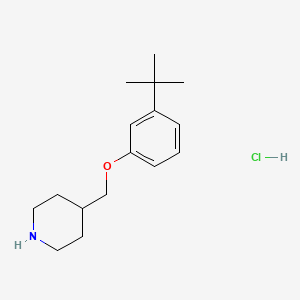

Chlorhydrate de 4-pipéridinylméthyl éther de 3-(tert-butyl)phényle

Vue d'ensemble

Description

Molecular Structure Analysis

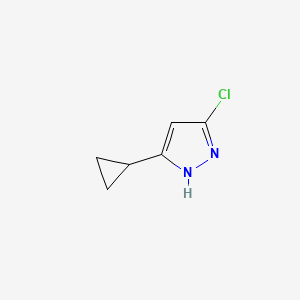

The molecular formula of “3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride” is C16H26ClNO . The InChI code is 1S/C16H25NO.ClH/c1-16(2,3)14-6-8-15(9-7-14)18-12-13-5-4-10-17-11-13;/h6-9,13,17H,4-5,10-12H2,1-3H3;1H .Physical and Chemical Properties Analysis

The molecular weight of “3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride” is 283.84 . More detailed physical and chemical properties are not available in the resources I have.Applications De Recherche Scientifique

.

Synthèse biochimique

En synthèse biochimique, ce composé sert de précurseur ou d'intermédiaire. Son groupe tert-butyle stable et sa partie pipéridine réactive en font un bloc de construction polyvalent pour la construction de molécules plus complexes, en particulier dans la synthèse d'agents thérapeutiques potentiels .

Chimie médicinale

En chimie médicinale, le composé est utilisé pour développer de nouveaux médicaments. Sa structure permet la création de dérivés qui peuvent interagir avec des cibles biologiques, telles que les récepteurs ou les enzymes, qui sont essentiels dans le traitement de diverses maladies .

Dégradation ciblée des protéines

La structure du composé est bénéfique pour le développement de chimères de ciblage de la protéolyse (PROTAC). Ce sont des molécules bifonctionnelles qui marquent des protéines spécifiques pour la dégradation, une nouvelle approche en développement de médicaments qui pourrait traiter des conditions auparavant non médicamenteuses .

Biologie chimique

Les biologistes chimistes utilisent ce composé pour étudier et manipuler les systèmes biologiques. Le groupe tert-butyle augmente la lipophilie, ce qui peut être avantageux pour la perméabilité de la membrane cellulaire, aidant ainsi à l'étude des processus intracellulaires .

Science des matériaux

En science des matériaux, le composé peut être utilisé pour modifier les propriétés des polymères. Par exemple, il peut être incorporé dans des polyimides pour modifier la stabilité thermique, la résistance mécanique ou les propriétés électriques, qui sont essentielles pour les matériaux avancés .

Chimie analytique

Les chimistes analytiques peuvent utiliser ce composé comme étalon ou réactif en chromatographie ou en spectrométrie pour identifier ou quantifier d'autres substances, grâce à sa structure chimique et ses propriétés distinctes .

Neuropharmacologie

Compte tenu de sa structure pipéridine, ce composé pourrait être utilisé dans la recherche neuropharmacologique pour synthétiser des ligands pour les récepteurs neurologiques, contribuant ainsi à la compréhension et au traitement des troubles neurologiques .

Safety and Hazards

Propriétés

IUPAC Name |

4-[(3-tert-butylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-16(2,3)14-5-4-6-15(11-14)18-12-13-7-9-17-10-8-13;/h4-6,11,13,17H,7-10,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTXYGUQQQIXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466356.png)

![1-{[(4-Methoxyphenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466363.png)

![1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466364.png)

![1-[(4-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466365.png)

![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)

![1-[(3-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466370.png)

![1-{[(2-Hydroxypropyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466371.png)